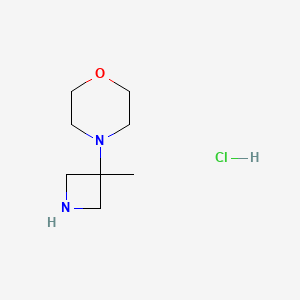
4-(3-Methylazetidin-3-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylazetidin-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O and a molecular weight of 229.15 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a methyl-substituted azetidine ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylazetidin-3-yl)morpholine hydrochloride typically involves the reaction of morpholine with 3-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve the desired purity level. The compound is then converted to its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylazetidin-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(3-Methylazetidin-3-yl)morpholine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic uses and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylazetidin-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-3-yl)morpholine hydrochloride
- (3-Methylazetidin-3-yl)methanol hydrochloride
- 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride
Uniqueness
4-(3-Methylazetidin-3-yl)morpholine hydrochloride is unique due to its specific structural features, such as the combination of a morpholine ring and a methyl-substituted azetidine ring. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
4-(3-Methylazetidin-3-yl)morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 3-methylazetidine group, which contributes to its unique pharmacological profile. The molecular formula is C10H18ClN3O, with a molecular weight of approximately 221.73 g/mol.
Research indicates that compounds containing morpholine and azetidine moieties often exhibit significant interactions with biological targets, including enzymes and receptors involved in various disease pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest:
- Binding Affinity : The compound may interact effectively with certain receptors, potentially modulating their activity.
- Inhibition of Multidrug Resistance (MDR) : Similar compounds have shown the ability to reverse MDR in bacterial strains, enhancing the efficacy of existing antibiotics .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study examining the effects of morpholine derivatives on resistant bacterial strains, this compound demonstrated significant enhancement in the effectiveness of β-lactam antibiotics against MRSA strains. This suggests a role as an antibiotic adjuvant, potentially through inhibition of efflux pumps like AcrAB-TolC .
- Cytotoxic Studies : A recent investigation into azetidine derivatives indicated that this compound showed selective cytotoxicity towards various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated .
- Pharmacokinetics : Studies on related morpholine compounds have highlighted favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which may extend to this compound .
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
4-(3-methylazetidin-3-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(6-9-7-8)10-2-4-11-5-3-10;/h9H,2-7H2,1H3;1H |
InChI Key |
ONBNMHSFXQAYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)N2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















